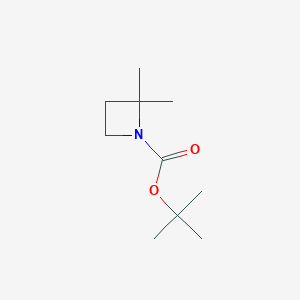![molecular formula C5H8BrN B12976824 (1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S,5S)-5-Bromo-2-azabicyclo[211]hexane is a bicyclic compound featuring a bromine atom and an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane typically involves the use of bromine and azabicyclohexane as starting materials. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, where the azabicyclohexane is treated with bromine in the presence of a catalyst to facilitate the reaction. The process is optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the azabicyclo structure play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4S,5S)-5-Chloro-2-azabicyclo[2.1.1]hexane: Similar structure but with a chlorine atom instead of bromine.
(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane: Similar structure but with a fluorine atom instead of bromine.
(1S,4S,5S)-5-Iodo-2-azabicyclo[2.1.1]hexane: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C5H8BrN |
|---|---|
Molekulargewicht |
162.03 g/mol |
IUPAC-Name |
(1S,4S,5S)-5-bromo-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8BrN/c6-5-3-1-4(5)7-2-3/h3-5,7H,1-2H2/t3-,4-,5-/m0/s1 |
InChI-Schlüssel |
GJIXTJGAOQODBR-YUPRTTJUSA-N |
Isomerische SMILES |
C1[C@H]2CN[C@@H]1[C@H]2Br |
Kanonische SMILES |
C1C2CNC1C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


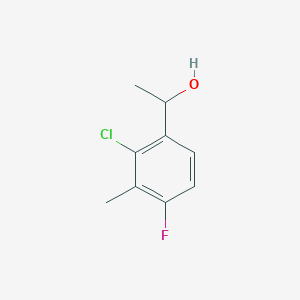
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
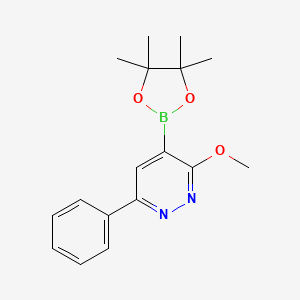
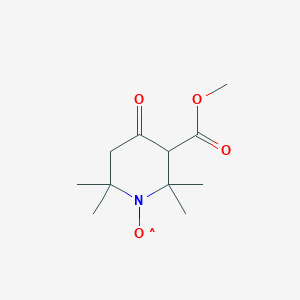
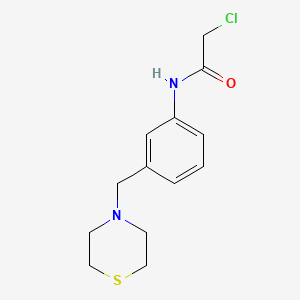

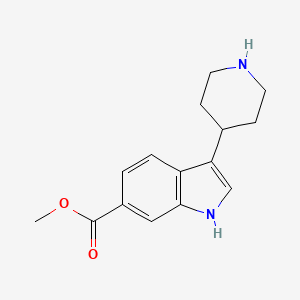
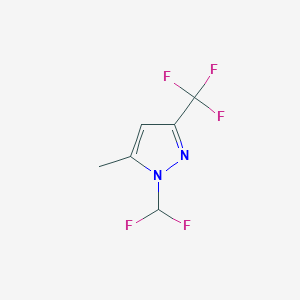
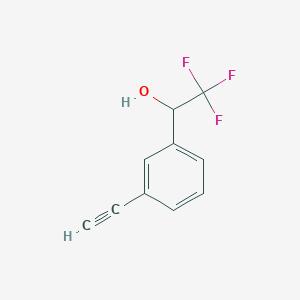
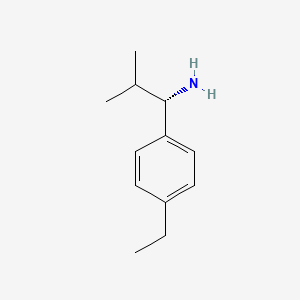

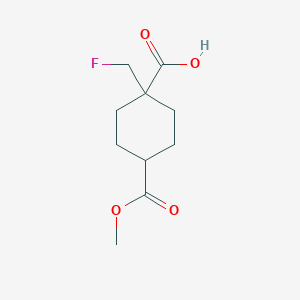
![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)
